molecular formula C6H12Na4O13P2 B7943560 Diphosphofructose;Esafosfan;FDP

Diphosphofructose;Esafosfan;FDP

Cat. No.: B7943560
M. Wt: 446.06 g/mol
InChI Key: ONGSLGOKOGHIPG-VEIRYHIMSA-J
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Description

Diphosphofructose, also known as Esafosfan or FDP, is a cytoprotective natural sugar phosphate. It is primarily recognized for its potential therapeutic applications in treating cardiovascular ischemia, sickle cell anemia, and asthma. This compound functions by stimulating anaerobic glycolysis, which generates adenosine triphosphate under ischemic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphosphofructose can be synthesized through the phosphorylation of fructose. The process involves the use of phosphorylating agents such as phosphoric acid or its derivatives. The reaction typically occurs under controlled pH and temperature conditions to ensure the stability of the product .

Industrial Production Methods

In industrial settings, the production of Diphosphofructose often involves microbial fermentation. Specific strains of microorganisms are employed to convert fructose into Diphosphofructose through enzymatic pathways. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Diphosphofructose undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Enzymatic conditions using fructose-1,6-bisphosphatase.

    Oxidation and Reduction: Various oxidizing and reducing agents depending on the specific metabolic pathway.

    Substitution: Requires specific catalysts and controlled pH conditions.

Major Products Formed

Scientific Research Applications

Diphosphofructose has a wide range of scientific research applications:

Mechanism of Action

Diphosphofructose exerts its effects by stimulating anaerobic glycolysis. Under ischemic conditions, it enhances the production of adenosine triphosphate, providing energy to cells. This process involves the activation of specific enzymes and metabolic pathways that facilitate the conversion of fructose into energy-rich molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphosphofructose is unique due to its specific role in stimulating anaerobic glycolysis and its potential therapeutic applications. Unlike other similar compounds, it has shown significant promise in treating cardiovascular ischemia, sickle cell anemia, and asthma .

Properties

IUPAC Name

tetrasodium;[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]methyl phosphate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O12P2.4Na.H2O/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15;;;;;/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15);;;;;1H2/q;4*+1;/p-4/t3-,4-,5+,6-;;;;;/m1...../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGSLGOKOGHIPG-VEIRYHIMSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)(COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@](O1)(COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Na4O13P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488-69-7
Record name D-Fructose, 1,6-bis(dihydrogen phosphate)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-fructose 1,6-bis(dihydrogen phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.985
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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